molecular formula C21H28N4O3S B14930109 4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol

4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14930109
M. Wt: 416.5 g/mol
InChI Key: URYLQRVVYNKRAF-UHFFFAOYSA-N
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Description

4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furan ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Introduction of the Diethylamino Group: This step often involves the reaction of a suitable precursor with diethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the diethylamino group, resulting in different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(DIMETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-HYDROXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[3-(diethylamino)propyl]-3-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H28N4O3S/c1-4-24(5-2)13-8-14-25-20(22-23-21(25)29)19-12-11-16(28-19)15-27-18-10-7-6-9-17(18)26-3/h6-7,9-12H,4-5,8,13-15H2,1-3H3,(H,23,29)

InChI Key

URYLQRVVYNKRAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=CC=C3OC

Origin of Product

United States

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